Tranylcypromine sulfate

Overview

Description

Tranylcypromine sulfate is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors, which function by inhibiting the activity of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby helping to alleviate symptoms of depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in the compound trans-2-phenylcyclopropylamine . The synthesis typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzyl cyanide with a suitable reagent.

Cyclization: The intermediate undergoes cyclization to form the cyclopropane ring.

Purification: The final product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Tranylcypromine sulfate undergoes extensive hepatic metabolism, primarily involving hydroxylation and acetylation (Table 1). Key metabolites include:

-

4-Hydroxytranylcypromine : Formed via cytochrome P450-mediated hydroxylation at the para position of the phenyl ring.

-

N-Acetyltranylcypromine : Produced through acetylation of the primary amine group.

-

N-Acetyl-4-hydroxytranylcypromine : A secondary metabolite combining both modifications .

These metabolites are less potent monoamine oxidase (MAO) inhibitors than the parent compound . Notably, early speculation about amphetamine being a metabolite was disproven .

Table 1: Major Metabolites of this compound

Enzyme Inhibition Interactions

This compound acts as an irreversible, nonselective inhibitor of MAO isoforms (MAO-A and MAO-B) and impacts other enzymes (Table 2) :

-

MAO Inhibition : Preferentially inhibits MAO-B (IC₅₀ = 19,000 nM) over MAO-A, increasing synaptic monoamines (serotonin, norepinephrine, dopamine) .

-

CYP2A6 Inhibition : Reduces metabolism of substrates like nicotine and valproate, increasing their plasma concentrations .

-

Histone Demethylase (LSD1) Inhibition : Blocks LSD1 with IC₅₀ < 2 μM, potentially altering gene transcription .

-

CYP46A1 Inhibition : Affects cholesterol metabolism in the brain at nanomolar concentrations .

Table 2: Enzyme Inhibition Profile

Chemical Stability and Decomposition

This compound demonstrates stability under standard storage conditions but decomposes under extreme pH or heat. Key degradation products include:

-

Sulfuric acid derivatives : Formed via hydrolysis under acidic conditions .

-

Cyclopropane ring-opening products : Observed in oxidative environments .

Table 3: Stability Data

Drug-Drug Interaction Mechanisms

-

Tyramine Interaction : MAO inhibition prevents intestinal/hepatic tyramine metabolism, leading to hypertensive crises .

-

Norepinephrine Reuptake Inhibition : At high doses, enhances sympathetic activity, compounding cardiovascular risks .

-

CYP2A6 Substrate Interactions : Increases exposure to dexmedetomidine and tobacco-specific nitrosamines (TSNAs) .

Structural Reactivity

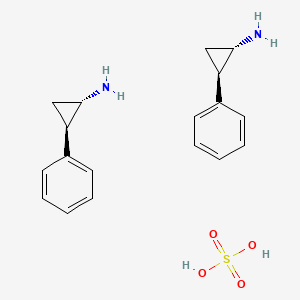

The cyclopropane ring and primary amine group are key reactive sites (Figure 1):

-

Cyclopropane Ring : Susceptible to ring-opening under oxidative stress, forming reactive intermediates .

-

Primary Amine : Participates in acetylation and hydroxylation reactions .

Figure 1: Reactive Sites in this compound

textChemical Formula: C₁₈H₂₄N₂O₄S SMILES: OS(O)(=O)=O.N[C@H]1C[C@@H]1C1=CC=CC=C1.N[C@H]1C[C@@H]1C1=CC=CC=C1[4]

Scientific Research Applications

Treatment-Resistant Depression (TRD)

Tranylcypromine is predominantly utilized for patients with treatment-resistant depression. Clinical studies have demonstrated its efficacy in individuals who have not responded to at least two different antidepressant agents.

Key Studies:

- Nolen et al. (1988) : In an open-label study, 58% of patients treated with tranylcypromine showed a response after four weeks, with effects lasting for at least six months .

- Amsterdam (1991) : An open-label study involving high doses of tranylcypromine (90-180 mg/day) reported that 50% of subjects had a complete response after being resistant to an average of nine prior treatments .

Comparative Efficacy

In comparative studies against other antidepressants, tranylcypromine has shown favorable outcomes:

- A study comparing tranylcypromine and nomifensine indicated significant differences in response rates favoring tranylcypromine despite similar overall responder percentages .

Case Studies and Clinical Observations

Tranylcypromine has been documented in various case studies highlighting its effectiveness and potential side effects:

- A case involving a 49-year-old woman developed drug-induced liver injury after treatment with tranylcypromine, emphasizing the need for careful monitoring .

- Another report detailed successful management of tranylcypromine overdose, illustrating both the risks and therapeutic potential associated with this compound .

Side Effects and Monitoring

While effective, tranylcypromine is associated with several side effects that necessitate careful patient monitoring:

Mechanism of Action

Tranylcypromine sulfate exerts its effects by irreversibly and nonselectively inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine within neurons. As a result, the levels of these neurotransmitters increase, leading to enhanced neurotransmission and alleviation of depressive symptoms . The molecular targets of this compound include the monoamine oxidase enzymes, specifically the isoforms MAO-A and MAO-B .

Comparison with Similar Compounds

Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.

Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic effects.

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Comparison: Tranylcypromine sulfate is unique in its rapid onset of action and nonselective inhibition of both MAO-A and MAO-B. Unlike selective inhibitors such as selegiline, this compound affects a broader range of neurotransmitters, making it effective in treating various types of depression . Additionally, its structural similarity to amphetamine contributes to its unique pharmacological profile .

Q & A

Basic Research Questions

Q. What are the critical molecular properties of tranylcypromine sulfate, and how do they influence experimental design in neuropharmacology studies?

this compound (C₉H₁₁N·½H₂SO₄; MW 182.23) is a monoamine oxidase inhibitor (MAOI) with a bicyclic structure that enhances its ability to cross the blood-brain barrier . Its molecular weight and solubility in aqueous solutions (due to sulfate salt formulation) dictate its pharmacokinetic parameters in in vivo models. For example, in studies using NMDA-induced excitotoxicity in rat retinal ganglion cells (RGCs), the compound’s bioavailability and stability were optimized via intraperitoneal administration at 10 mg/kg . Researchers must account for these properties when designing dose-response curves or comparing it to non-sulfate analogs.

Q. How can researchers validate the purity of this compound in pharmacological studies, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with Synergi Polar-RP (4.6 mm × 25 cm) or Atlantis C18 (4.6 mm × 15 cm) columns is recommended for assay and impurity profiling . These methods can detect enantiomeric impurities (e.g., cis-tranylcypromine) and degradation products. For example, a mobile phase gradient of acetonitrile-phosphate buffer (pH 2.5) achieves baseline separation of enantiomers, critical for ensuring batch consistency in neuroprotection studies .

Advanced Research Questions

Q. What methodological challenges arise when investigating this compound’s dual role as an MAOI and LSD1 (lysine-specific demethylase 1) inhibitor?

Tranylcypromine’s non-selective inhibition of MAO-A/B and LSD1 complicates mechanistic studies. To isolate LSD1-specific effects, researchers should:

- Use MAO-deficient cell lines (e.g., CRISPR-edited SH-SY5Y neurons) .

- Employ selective LSD1 inhibitors (e.g., GSK-LSD1) as negative controls.

- Monitor histone H3K4 methylation via immunoblotting to confirm LSD1 target engagement . Discrepancies in neuronal survival outcomes between in vitro (primary RGCs) and in vivo (NMDA model) systems may reflect differential MAO vs. LSD1 activity across experimental contexts .

Q. How can researchers resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects observed across preclinical models?

Conflicting data may stem from dose-dependent effects or model-specific MAO expression levels. For example:

- Neuroprotection : At 10 µM, tranylcypromine enhances RGC survival by upregulating BDNF via LSD1 inhibition .

- Neurotoxicity : At >50 µM, MAO-A inhibition increases serotonin levels, leading to excitotoxic glutamate release in hippocampal slices . Mitigation strategies include:

- Conducting dose-ranging studies with MAO activity assays (e.g., kynuramine oxidation).

- Integrating transcriptomic data (microarray or RNA-seq) to identify threshold-dependent pathways .

Q. What experimental design considerations are critical for clinical trials investigating this compound in treatment-resistant depression?

Key factors include:

- Participant stratification : Exclude patients with MAO polymorphism (e.g., MAO-A uVNTR) to minimize hypertensive crisis risk .

- Outcome metrics : Use clinician-administered scales (e.g., Hamilton Depression Rating Scale) rather than self-reports due to symptom overlap with MAOI side effects (e.g., agitation) .

- Drug interactions : Pre-screen for SSRIs, opioids, or tyramine-rich diets, which may confound efficacy and safety endpoints .

Q. Methodological Tables

Table 1: Chromatographic Conditions for this compound Analysis

| Column Type | Dimensions | Manufacturer | Application | Reference |

|---|---|---|---|---|

| Synergi Polar-RP | 4.6 mm × 25 cm, 4 µm | Phenomenex | Assay/Identification | |

| Atlantis C18 | 4.6 mm × 15 cm, 3 µm | Waters | Impurity Profiling |

Table 2: Key In Vivo Parameters for Neuroprotection Studies

| Model | Dose (mg/kg) | Route | Outcome Measure | Reference |

|---|---|---|---|---|

| NMDA-induced RGCs | 10 | Intraperitoneal | BDNF upregulation (WB) | |

| Hippocampal slices | 50 | Superfusion | Glutamate release (HPLC) |

Properties

CAS No. |

13492-01-8 |

|---|---|

Molecular Formula |

C18H24N2O4S |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid |

InChI |

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1 |

InChI Key |

BKPRVQDIOGQWTG-DBEJOZALSA-N |

SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Key on ui other cas no. |

13492-01-8 |

Pictograms |

Acute Toxic |

Synonyms |

Jatrosom Parnate Sulfate, Tranylcypromine trans 2 Phenylcyclopropylamine trans-2-Phenylcyclopropylamine Transamine Tranylcypromine Tranylcypromine Sulfate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.